![molecular formula C13H12O3 B13243818 2-[5-(3-Methylphenyl)furan-2-yl]acetic acid](/img/structure/B13243818.png)
2-[5-(3-Methylphenyl)furan-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(3-Methylphenyl)furan-2-yl]acetic acid is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a furan ring substituted with a 3-methylphenyl group and an acetic acid moiety, making it a unique and versatile molecule in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(3-Methylphenyl)furan-2-yl]acetic acid typically involves the following steps:
Furan Ring Formation: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Substitution with 3-Methylphenyl Group:
Acetic Acid Moiety Addition:
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the acetic acid moiety, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated furans or other substituted derivatives.
Applications De Recherche Scientifique
2-[5-(3-Methylphenyl)furan-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential therapeutic effects.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[5-(3-Methylphenyl)furan-2-yl]acetic acid is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. The furan ring and acetic acid moiety may contribute to its binding affinity and activity. Further research is needed to identify the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
2-Furanacetic Acid: A simpler analog with a furan ring and acetic acid moiety but lacking the 3-methylphenyl group.
5-(Furan-3-yl)-2-methylpent-1-en-3-one: Another furan derivative with different substituents, used in various chemical applications.
Uniqueness: 2-[5-(3-Methylphenyl)furan-2-yl]acetic acid stands out due to the presence of the 3-methylphenyl group, which imparts unique chemical and biological properties. This substitution enhances its potential as a versatile building block in organic synthesis and its applicability in various scientific research fields.
Propriétés
Formule moléculaire |
C13H12O3 |
|---|---|
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
2-[5-(3-methylphenyl)furan-2-yl]acetic acid |
InChI |
InChI=1S/C13H12O3/c1-9-3-2-4-10(7-9)12-6-5-11(16-12)8-13(14)15/h2-7H,8H2,1H3,(H,14,15) |
Clé InChI |
JIJJGQILPFUCEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CC=C(O2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



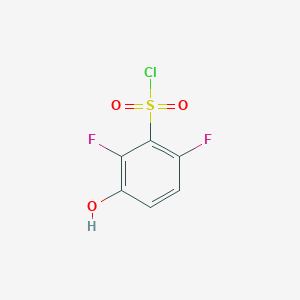
![(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13243744.png)

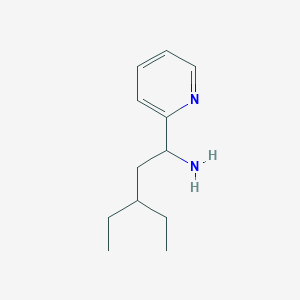
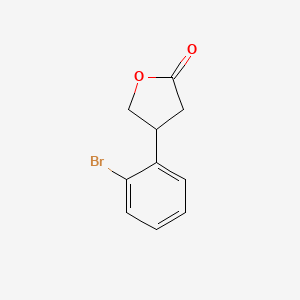
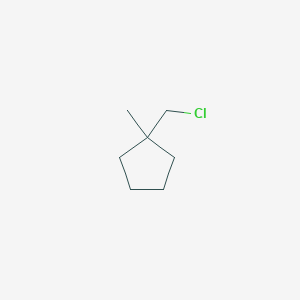
![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol](/img/structure/B13243778.png)
![2,7-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13243784.png)
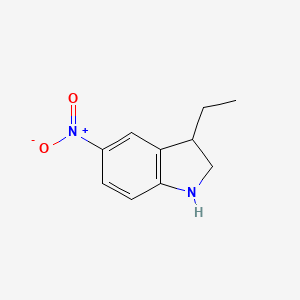
![(2-Ethylbutyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13243803.png)
amine](/img/structure/B13243806.png)
![8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one](/img/structure/B13243815.png)
![tert-Butyl N-[(5-formylfuran-2-yl)methyl]carbamate](/img/structure/B13243821.png)
